3-(4-Bromophenyl)-5-isopropyl-1,2,4-oxadiazole
Overview
Description
3-(4-Bromophenyl)-5-isopropyl-1,2,4-oxadiazole is a derivative of the 1,2,4-oxadiazole family, which is known for its diverse chemical properties and potential applications in various fields. The presence of a bromophenyl group and an isopropyl substituent in the molecule suggests that it may have unique physical, chemical, and spectral characteristics that could be of interest in materials science, pharmaceuticals, and organic synthesis.
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives typically involves the dehydration of diarylhydrazides. In the case of 3-(4-Bromophenyl)-5-isopropyl-1,2,4-oxadiazole, although the specific synthesis is not detailed in the provided papers, a similar approach could be employed. For instance, a one-pot, three-component synthesis method has been described for the preparation of 2-aryl-5-hydroxyalkyl-1,3,4-oxadiazoles, which involves the reaction of N-Isocyaniminotriphenylphosphorane, an aldehyde, and a carboxylic acid . Additionally, the Suzuki cross-coupling reaction has been used to prepare symmetrically substituted derivatives of 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole . These methods could potentially be adapted for the synthesis of the target compound.
Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazole derivatives has been extensively studied. For example, the crystal structure of a related compound, N-[3-(p-bromophenyl)-1,2,4-oxadiazol-5-yl]methylphthalimide, revealed that the p-bromophenyl group is nearly coplanar with the oxadiazole ring, which could suggest similar structural characteristics for 3-(4-Bromophenyl)-5-isopropyl-1,2,4-oxadiazole . Molecular orbital calculations, such as semi-empirical and ab initio methods, have been used to predict the bond angles, bond lengths, and torsion angles, which closely match experimental values .
Chemical Reactions Analysis
The chemical reactivity of 1,3,4-oxadiazole derivatives can be influenced by the substituents attached to the oxadiazole ring. The presence of a bromophenyl group in the molecule suggests that it could participate in further chemical reactions, such as palladium-catalyzed cross-coupling reactions, which are commonly used to introduce various aryl or heteroaryl groups . The isopropyl group could also affect the reactivity and the overall chemical behavior of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives are often studied using spectroscopic techniques. For instance, the UV absorption and photoluminescent properties of 2-aryl-5-(4-bromophenyl)-1,3,4-oxadiazole derivatives have been investigated, showing maximum UV absorption wavelengths in the range of 280-301 nm and peak photoluminescent wavelengths in the range of 350-370 nm . The aryl groups attached to the oxadiazole ring have been found to influence these spectral properties, which could also be the case for 3-(4-Bromophenyl)-5-isopropyl-1,2,4-oxadiazole. Additionally, mesogenic studies on similar compounds have shown that the substitution pattern on the oxadiazole ring can enrich mesogenic properties, indicating that the target compound may also exhibit interesting mesophases .
Scientific Research Applications
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- Application : Used as a molecular building block for side-chain liquid crystal oligomers and polymers .
- Method : The new methacrylate oligomers were synthesized by free radical polymerization of the corresponding monomers .
- Results : These new thermotropic liquid crystals exhibit a smectic A mesophase (SmA) above a soft crystal phase (CrE) .
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- Application : Investigating the neurotoxic potentials of a newly synthesized pyrazoline derivative on the AchE activity and MDA level in the brain of alevins .
- Method : The study involved the synthesis of a pyrazoline derivative and its application on rainbow trout alevins, Oncorhynchus mykiss .
- Results : The study is the first novel research to investigate the neurotoxic potentials of the newly synthesized pyrazoline derivative .
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- Application : 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole is used as a molecular building block for side-chain liquid crystal oligomers and polymers .
- Method : The new methacrylate oligomers were synthesized by free radical polymerization of the corresponding monomers .
- Results : These new thermotropic liquid crystals exhibit a smectic A mesophase (SmA) above a soft crystal phase (CrE) .
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- Application : Indole derivatives have various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Method : Various natural compounds contain indole as parent nucleus for example tryptophan .
- Results : Indole scaffold has been found in many of the important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives .
properties
IUPAC Name |
3-(4-bromophenyl)-5-propan-2-yl-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O/c1-7(2)11-13-10(14-15-11)8-3-5-9(12)6-4-8/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWZNWCXTVAODV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NO1)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649574 | |
Record name | 3-(4-Bromophenyl)-5-(propan-2-yl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-5-isopropyl-1,2,4-oxadiazole | |
CAS RN |
917562-24-4 | |
Record name | 3-(4-Bromophenyl)-5-(1-methylethyl)-1,2,4-oxadiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=917562-24-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Bromophenyl)-5-(propan-2-yl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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